

Acid Blue 129 molecular structure and formula.

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Compound of Interest

Compound Name: Acid Blue 129

Cat. No.: B1665439

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An In-depth Technical Guide to Acid Blue 129

This technical guide provides a comprehensive overview of the chemical and physical properties of **Acid Blue 129**, a synthetic anthraquinone dye. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on this compound. This document outlines its molecular structure, formula, physicochemical properties, and includes representative experimental protocols for its synthesis and application in histological staining.

Molecular Structure and Chemical Formula

Acid Blue 129 is an acid dye belonging to the anthraquinone class, characterized by a central anthraquinone core. Its IUPAC name is sodium 1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate[1]. The presence of a sulfonic acid group imparts water solubility and allows it to bind to protein fibers in acidic conditions.

The molecular structure of **Acid Blue 129** is depicted below:

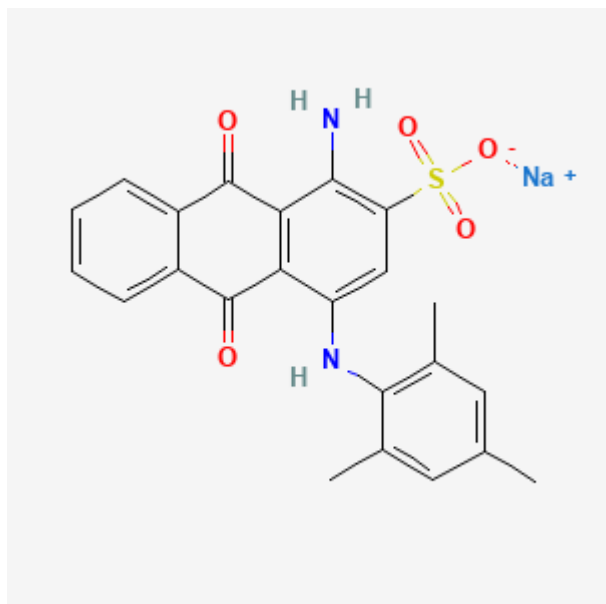


Figure 1: 2D molecular structure of **Acid Blue 129**.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **Acid Blue 129** are summarized in the tables below. There are minor discrepancies in the reported molecular formula and weight across different suppliers; the data from PubChem is presented here as a reliable reference.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₃ H ₁₉ N ₂ NaO ₅ S	[1][2]
Molecular Weight	458.5 g/mol	[1]
CAS Number	6397-02-0	[1][3]
Appearance	Dark blue or dark purple powder	[3]
Melting Point	> 300 °C	[3]
Synonyms	C.I. Acid Blue 129, Atanyl Blue PRL, C.I. 62058	[2][3]

Table 2: Spectroscopic Data

Spectroscopic Technique	Data	Reference(s)
UV-Visible Absorption	$\lambda_{\text{max}} \approx 594$ nm (in aqueous solution)	[4]
Fluorescence Emission	650 - 668 nm (in various polar solvents)	[5]
Infrared (IR) Spectroscopy	While specific peak data is not readily available, the spectrum is expected to show characteristic absorptions for N-H, C-H (aromatic and aliphatic), C=O (quinone), S=O (sulfonate), and C-N bonds.	[6]
NMR Spectroscopy	Detailed ^1H and ^{13}C NMR data are not widely published in the scientific literature.	

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **Acid Blue 129** and a general protocol for its application in histological staining.

Synthesis of Acid Blue 129 via Ullmann Condensation

The industrial synthesis of **Acid Blue 129** is achieved through a copper-catalyzed N-arylation known as the Ullmann condensation. The reaction involves the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2,4,6-trimethylaniline[2]. The following is a representative laboratory-scale protocol derived from general procedures for this reaction type.

Materials:

- 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid
- 2,4,6-trimethylaniline

- Copper(I) iodide (CuI) or other suitable copper catalyst
- Anhydrous sodium carbonate or another suitable base
- High-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or nitrobenzene)

Procedure:

- To a reaction flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid, a molar excess of 2,4,6-trimethylaniline, and the base.
- Add the polar solvent to the flask.
- Deaerate the mixture by bubbling nitrogen through it for 15-20 minutes.
- Add a catalytic amount of the copper salt to the reaction mixture.
- Heat the mixture to a high temperature (typically 150-210 °C) and maintain it under a nitrogen atmosphere.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Precipitate the product by pouring the reaction mixture into a large volume of water or a suitable anti-solvent.
- Filter the crude product, wash it with water to remove inorganic salts and residual solvent, and then dry it.
- Further purification can be achieved by recrystallization from an appropriate solvent system.

General Histological Staining Protocol with Acid Dyes

Acid Blue 129 is suitable for use in histology to stain proteinaceous structures such as cytoplasm and connective tissue[3]. While a specific, validated protocol for **Acid Blue 129** is

not readily available in the literature, the following general procedure for acid dyes can be adapted. Optimization for specific tissue types and fixatives is recommended.

Solutions:

- **Acid Blue 129** Staining Solution (1% w/v): Dissolve 1 g of **Acid Blue 129** in 100 mL of distilled water containing 1 mL of glacial acetic acid.
- Differentiating Solution: 0.5% acetic acid in distilled water.

Procedure:

- Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections to distilled water.
- Place the slides in the 1% **Acid Blue 129** staining solution for 5-10 minutes.
- Rinse the slides briefly in distilled water.
- Differentiate the staining by dipping the slides in the 0.5% acetic acid solution for a few seconds, while monitoring the color intensity microscopically.
- Wash the slides in running tap water for 2-3 minutes.
- (Optional) Counterstain with a nuclear stain such as Nuclear Fast Red or Hematoxylin, if desired.
- Dehydrate the sections through graded alcohols.
- Clear the sections in xylene or a xylene substitute.
- Mount with a resinous mounting medium.

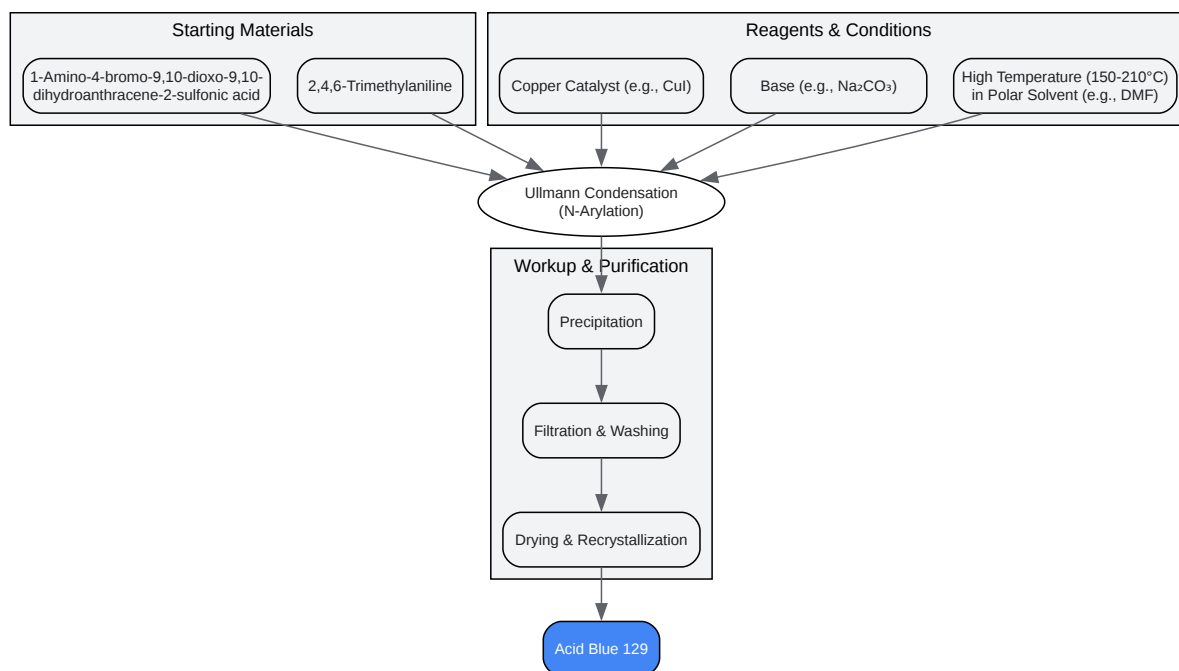
Expected Results:

- Cytoplasm, collagen, and other proteinaceous components: Blue

- Nuclei: Red/Pink (if counterstained with Nuclear Fast Red) or Blue/Purple (if counterstained with Hematoxylin)

Visualized Workflow

The synthesis of **Acid Blue 129** can be represented as a logical workflow, from starting materials to the final product.



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Caption: Synthesis workflow for **Acid Blue 129**.

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